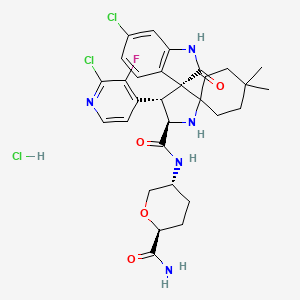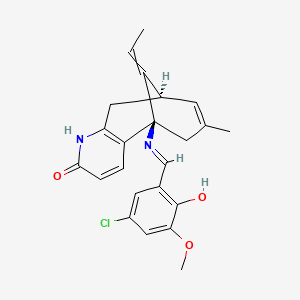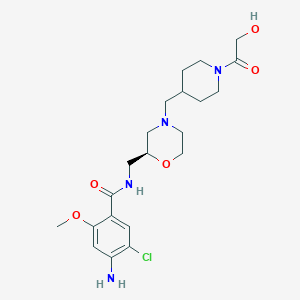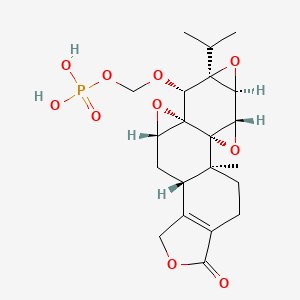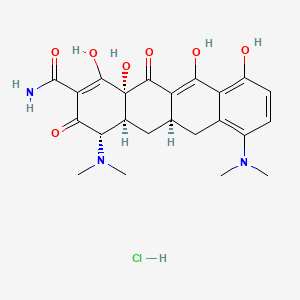
MK-8353
Descripción general
Descripción
MK-8353 es un inhibidor de la cinasa regulada por señales extracelulares 1 y 2 (ERK1/2) biodisponible por vía oral. Se desarrolla principalmente por su posible uso en oncología, particularmente en el tratamiento de tumores sólidos avanzados. El compuesto funciona inhibiendo la actividad cinasa de ERK1/2, que desempeña un papel crucial en la vía de señalización de la proteína quinasa activada por mitógeno (MAPK), una vía que a menudo se desregula en varios tipos de cáncer .
Aplicaciones Científicas De Investigación
MK-8353 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto de herramienta para estudiar la vía de señalización de MAPK y su papel en la proliferación y supervivencia celular.
Biología: Se utiliza en la investigación para comprender los mecanismos moleculares que subyacen al cáncer y otras enfermedades que involucran la actividad desregulada de ERK1/2.
Medicina: Se investiga como un posible agente terapéutico para tratar tumores sólidos avanzados, particularmente aquellos con mutaciones en los genes BRAF o RAS
Mecanismo De Acción
MK-8353 ejerce sus efectos inhibiendo la actividad cinasa de ERK1/2. Esta inhibición evita la fosforilación y activación de ERK1/2, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia de las células tumorales. El compuesto induce un cambio conformacional en ERK1/2, evitando su activación por la cinasa regulada por señales extracelulares activada por mitógeno (MEK) .
Análisis Bioquímico
Biochemical Properties
MK-8353 plays a crucial role in biochemical reactions by inhibiting the kinase activity of ERK1/2. It binds to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK. This inhibition disrupts the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . This compound interacts with several biomolecules, including ERK1 and ERK2, with IC50 values of 23.0 nM and 8.8 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce tumor growth inhibition or regression in various human cancer xenograft models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ERK1/2, preventing their phosphorylation and activation by MEK . This inhibition leads to a conformational change in ERK1/2, which blocks their ability to transmit signals downstream in the MAPK pathway. As a result, the compound effectively disrupts cell proliferation, differentiation, and survival processes that are regulated by this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following single-dose oral administration, peak plasma levels are attained within 1.5 to 3 hours, with a terminal half-life of 4.2 to 8.9 hours . Long-term studies have shown that this compound remains stable and retains its inhibitory effects on ERK1/2 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound was administered in dose cohorts ranging from 10 to 400 mg, with higher doses showing increased efficacy but also higher incidence of adverse effects such as diarrhea, fatigue, and nausea . Dose-limiting toxicity was observed at 400 mg and 800 mg dose cohorts .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolism affects the compound’s pharmacokinetics and bioavailability, influencing its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and distributed to target tissues, including tumors . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on ERK1/2 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MK-8353 implica una serie de reacciones químicas diseñadas para optimizar su potencia, selectividad y propiedades farmacocinéticas.
Métodos de producción industrial
La producción industrial de this compound sigue una ruta sintética similar, pero se amplía para satisfacer las demandas de los ensayos clínicos y el posible uso comercial. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
MK-8353 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, lo que podría alterar su actividad.
Reducción: Esta reacción puede reducir ciertos grupos funcionales, lo que afecta la estabilidad y la eficacia del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar que se logren las modificaciones deseadas sin comprometer la integridad del compuesto .
Principales productos formados
Los principales productos formados a partir de estas reacciones son varios análogos de this compound, cada uno con propiedades ligeramente diferentes. Estos análogos a menudo se prueban para su eficacia y seguridad en estudios preclínicos y clínicos .
Comparación Con Compuestos Similares
Compuestos similares
SCH772984: Otro inhibidor de ERK con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Selumetinib: Un inhibidor de MEK que a menudo se utiliza en combinación con MK-8353 para mejorar su eficacia.
Vemurafenib: Un inhibidor de BRAF utilizado en el tratamiento del melanoma, a menudo en combinación con inhibidores de ERK como this compound
Singularidad
This compound es único debido a su doble mecanismo de acción, que involucra tanto la inhibición de la actividad cinasa de ERK1/2 como la inducción de un cambio conformacional que evita su activación. Este doble mecanismo mejora su potencia y selectividad, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



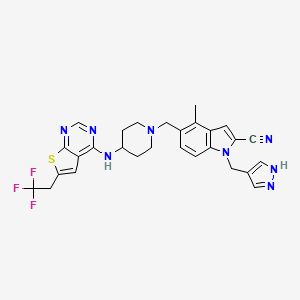
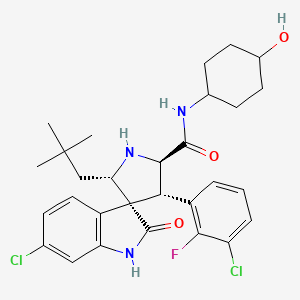

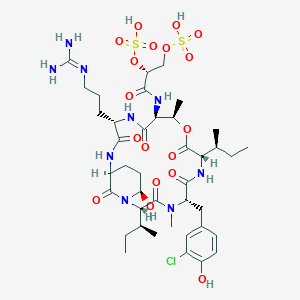
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
